(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Heterocyclic Compound Synthesis :
- The synthesis of novel heterocyclic compounds, such as oxazoles, is a key area of research. For instance, Abdel-Wahab et al. (2023) demonstrated the synthesis of a new heterocycle using hydroxylamine hydrochloride, which is related to the chemical structure (Abdel-Wahab et al., 2023).
Ligand Design and Synthesis :
- Research by Liu et al. (1993) focused on the design and synthesis of hexadentate amine phenol ligands, which are crucial in the formation of metal complexes. These complexes have potential applications in various scientific fields (Liu et al., 1993).
Organic Synthesis and Chemistry :
- Merkul and Müller (2006) developed a novel method for the three-component synthesis of 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, showcasing the potential for creating complex organic molecules (Merkul & Müller, 2006).
Anti-inflammatory Compound Synthesis :
- Research by Matson (1990) highlighted the synthesis of a compound with anti-inflammatory properties starting from an isoxazole derivative, demonstrating the potential pharmacological applications of these compounds (Matson, 1990).
Pharmaceutical Intermediate Synthesis :
- Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of a veterinary antibiotic, demonstrating the compound's relevance in drug synthesis (Fleck et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound.
Please consult a chemistry professional or a reliable source for specific information about “(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride”.
properties
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMTWUGXENYRJQ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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